Cyhalofop-butyl

Catalog No.
S524766
CAS No.
122008-85-9
M.F
C20H20FNO4
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyhalofop-butyl

CAS Number

122008-85-9

Product Name

Cyhalofop-butyl

IUPAC Name

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1

InChI Key

TYIYMOAHACZAMQ-CQSZACIVSA-N

SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Solubility

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol
Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7)

Synonyms

(2R)-2-(4-(4-cyano-2-fluorophenoxy)-phenoxy)propanic acid butylester, cyhalofop-butyl

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Description

The exact mass of the compound Cyhalofop-butyl is 357.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (g/l at 20 °c): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanolsolubility in water (mg/l at 20 °c): 0.44 (unbuffered); 0.46 (ph 5); 0.44 (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicidal Action and Target Weeds

  • Mode of Action: Cyhalofop-butyl acts by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid synthesis within susceptible weeds []. This disrupts their growth and ultimately leads to death.
  • Target Weeds: Research shows Cyhalofop-butyl to be particularly effective against grass weeds belonging to the Poaceae family, including Echinochloa spp. (barnyardgrass) and Leptochloa chinensis (sprangletop).

Application Strategies and Optimization

  • Post-Emergence Control: Scientific studies evaluate Cyhalofop-butyl's efficacy as a post-emergence herbicide applied after weeds have germinated and emerged from the soil []. This allows for targeted control while minimizing impact on the desired crop.
  • Tank Mixes: Research explores combining Cyhalofop-butyl with other herbicides to achieve broader weed spectrum control. However, compatibility and potential antagonism (reduced effectiveness) between herbicides require careful investigation.

Resistance Development

  • Evolution of Resistance: A significant area of research focuses on the development of resistance to Cyhalofop-butyl in weed populations. Studies have documented cases of resistance in Echinochloa crus-galli (cockspurgrass) due to enhanced metabolic breakdown of the herbicide [].

Cyhalofop-butyl is an herbicide primarily used for controlling grassy weeds in rice paddies and other crops. It belongs to the class of aryloxyphenoxypropionic acid derivatives, which are characterized by their ability to inhibit the enzyme acetyl-CoA carboxylase, essential for fatty acid synthesis in plants. The chemical structure of cyhalofop-butyl is defined by its butyl ester form of (R)-2-[4-(4-cyano-2-fluorophenoxy)] phenoxypropionic acid, which enhances its efficacy and selectivity towards target plants while minimizing effects on non-target species .

Cyhalofop-butyl acts as a selective herbicide by inhibiting an enzyme called acetyl-CoA carboxylase in targeted weeds []. This enzyme plays a vital role in fatty acid synthesis, which is essential for plant growth. By inhibiting this enzyme, cyhalofop-butyl disrupts the weed's growth processes, leading to its death [].

  • Etherification Reaction: In the first step, (R)-2-(4-hydroxyphenoxy) propionic acid reacts with 3,4-difluorobenzonitrile in the presence of an inorganic alkali to form an intermediate compound, (R)-2-[4-(2-fluoro-4-cyano)-phenoxy] propionic acid. This reaction typically occurs under alkaline conditions with a polar aprotic solvent at elevated temperatures (80-120 °C) for several hours .
  • Esterification Reaction: The intermediate is then subjected to esterification with normal butanol in the presence of a dehydrating solvent and a Bronsted acid catalyst. This reaction is conducted under reflux conditions, allowing for the removal of water produced during the reaction, ultimately yielding cyhalofop-butyl .

Cyhalofop-butyl exhibits significant biological activity as an herbicide. It selectively inhibits acetyl-CoA carboxylase, leading to disrupted fatty acid synthesis in susceptible plants. Studies have shown that exposure to cyhalofop-butyl can induce developmental toxicity and oxidative stress in aquatic organisms such as zebrafish, affecting their growth and reproductive capabilities . Additionally, it has been observed to accumulate in the muscle tissues of certain species, raising concerns about its environmental impact and potential bioaccumulation .

The synthesis methods for cyhalofop-butyl have evolved to improve efficiency and reduce costs. Common methods include:

  • Phase Transfer Catalysis: This method utilizes phase transfer catalysts to facilitate the etherification reaction under milder conditions, enhancing yield and purity while reducing reaction time .
  • Optimized Etherification Conditions: Recent approaches focus on optimizing solvent choice and reaction conditions to maximize efficiency and minimize waste production during synthesis .

Cyhalofop-butyl is primarily applied in agricultural settings as a selective herbicide for rice cultivation. Its effectiveness against various grassy weeds makes it a valuable tool for maintaining crop yields. Additionally, research is ongoing into its potential applications in other crops and settings where weed management is critical.

Interaction studies involving cyhalofop-butyl have primarily focused on its effects on non-target organisms and environmental systems. Research indicates that prolonged exposure can lead to significant ecological impacts, including toxicity to aquatic life and potential disruption of food webs due to its accumulation in organisms like fish . Furthermore, studies have explored its interactions with other chemicals in agricultural settings, assessing how these combinations may influence efficacy and environmental safety.

Cyhalofop-butyl shares structural similarities with several other herbicides within the aryloxyphenoxypropionic acid class. Here are some notable comparisons:

Compound NameChemical Structure CharacteristicsUnique Features
Fluazifop-p-butylSimilar mechanism targeting acetyl-CoA carboxylaseMore effective against certain broadleaf weeds
Quizalofop-p-ethylContains an ethyl group instead of butylHigher selectivity for specific grass species
ClethodimDifferent functional groups but similar action mechanismBroad-spectrum grass control

Cyhalofop-butyl is unique due to its specific selectivity for rice crops while exhibiting minimal effects on other plants, making it particularly advantageous in rice farming environments .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB]

Color/Form

White crystalline solid
Waxy off-white to buff colored solid (technical); clear amber liquid (end-use)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

357.13763628 g/mol

Monoisotopic Mass

357.13763628 g/mol

Boiling Point

>270 °C (decomposes)

Flash Point

122 °C (closed cup) /from table/
255 °C (open cup) /from table/

Heavy Atom Count

26

Density

Specific gravity = 1.172 at 20 °C

LogP

3.31 (LogP)
log Kow = 3.31 at 25 °C

Odor

Faint almond odor (technical); mild aromatic odor (end-use)

Decomposition

At pH 1.2 or pH 9, decomposition is rapid.

Appearance

Solid powder

Melting Point

49.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18HGV9OC6G

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000004 [mmHg]
5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122008-85-9

Absorption Distribution and Excretion

Male and female Fischer rats were dosed orally by gavage with alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) or beta-14C-/cyhalofop-butyl/ (radiochemical purity: > 97%). In Groups I and II, 5 animals/sex/dose were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and urine and feces samples were collected (Group I) or blood samples (Group II) for 7 days. For Group III, bile was collected for 24 hours from 5 rats/sex/group which had been treated with either 1 mg/kg of alpha-14C-/cyhalofop-butyl/ or beta-14C-/cyhalofop-butyl/. In Group IV, 5 animals/sex/group/time point were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and euthanized at 4 time points over a 7 day period for a tissue distribution study. The radiolabel was excreted predominately in the urine (86 to 94% of the administered dose) with nearly all of that amount collected in the first 24 hours post-dose. There was no apparent difference between sexes or in the dosing regimens. Peak blood levels for the 1 mg/kg treated animals were at 2 hours for the males and 0.5 hours for the females. For the 50 mg/kg treated animals, peak levels were at 4 hours for the males and at 2 hours at the females. In the bile duct cannulated animals, less of the administered dose was apparently absorbed. For the alpha-14C-/cyhalofop-butyl/ treated animals, 29 and 17% of the administered dose was recovered in the stomach contents of the males and females, respectively, at 24 hours postdosing. Otherwise, 27 and 36% was recovered in the urine and 24 and 18% was collected in the bile of the males and females, respectively. Similarly, for the beta-14C-/cyhalofop-butyl/ treated animals, 40 and 38% of the administered dose was recovered in the stomach contents, 21 and 37% in the urine and 12 to 17% in the bile of the males and females, respectively at 24 hours post-dose. The radiolabel was predominately distributed in the plasma, kidneys, liver and stomach with peak tissue levels noted at 2 hours for the males and 0.5 hours for the females in the 1 mg/kg group, and 4 hours for the males and 2 hours for the females in the 50 mg/kg group. The pharmacokinetic parameters were as follows: dose 1 mg/kg, Cmax, males, 1.23 to 1.30 ug eq./mL, females, 0.58 to 0.73 ug eq./mL, Tmax, males, 2 hours, females, 0.5 hours, half-life, males, 3.0 to 3.1 hours, females, 1.4 to 3.9 hours.
On the base of the studies conducted, the mean predicted human dermal absorption values for the concentrate and spray are 1.3% and 11%, while the maximum predicted dermal absorption values for the concentrate and spray are 1.5% and 14%, respectively.

Metabolism Metabolites

Rats, dogs, ruminants and poultry readily metabolise cyhalofop-butyl by hydrolysis to the acid. Depending on the animal, the acid may also break down to other metabolites. The acid and any additional degradates are then rapidly excreted. Residue levels of cyhalofop-butyl and its metabolites are low in milk, eggs and tissues.
Two male beagle dogs/group were dosed orally by gavage with 1 mg/kg of alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) mixed with unlabeled /cyhalofop-butyl/ (purity: 97%). ...The test material was hydrolyzed to n-butanol and /cyhalofop-butyl acid/, constituting 80% and 66% of the recovered radiolabel in the urine and feces, respectively, during the first 48 hours post-dose. In the feces, acid was further decarboxylated to form a diphenol (DP). This moiety constituted 13.2% of the recovered radiolabel. Treatment of the unidentified radiolabeled compounds with b-glucuronidase/arylsulfatase resulted in an increase of the acid and DP fractions with a corresponding decrease in these unidentified compounds.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyhalofop-butyl

Use Classification

Agrochemicals -> Pesticides

Stability Shelf Life

Stable at pH 4, hydrolysed slowly at pH 7.

Dates

Modify: 2023-08-15
1: Yu J, Gao H, Pan L, Yao Z, Dong L. Mechanism of resistance to cyhalofop-butyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees). Pestic Biochem Physiol. 2017 Nov;143:306-311. doi: 10.1016/j.pestbp.2016.11.001. Epub 2016 Nov 12. PubMed PMID: 29183606.
2: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
3: de B Pazini J, Pasini RA, Rakes M, de Armas FS, Seidel EJ, da S Martins JF, Grützmacher AD. Toxicity of Pesticide Tank Mixtures from Rice Crops Against Telenomus podisi Ashmead (Hymenoptera: Platygastridae). Neotrop Entomol. 2017 Aug;46(4):461-470. doi: 10.1007/s13744-017-0483-5. Epub 2017 Feb 14. PubMed PMID: 28197851.
4: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
5: Tehranchian P, Norsworthy JK, Korres NE, McElroy S, Chen S, Scott RC. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pestic Biochem Physiol. 2016 Oct;133:79-84. doi: 10.1016/j.pestbp.2016.02.010. Epub 2016 Mar 2. PubMed PMID: 27742365.
6: Cao F, Liu X, Wang C, Zheng M, Li X, Qiu L. Acute and short-term developmental toxicity of cyhalofop-butyl to zebrafish (Danio rerio). Environ Sci Pollut Res Int. 2016 May;23(10):10080-9. doi: 10.1007/s11356-016-6236-x. Epub 2016 Feb 12. PubMed PMID: 26867686.
7: Hongming L, Xu L, Zhaojian G, Fan Y, Dingbin C, Jianchun Z, Jianhong X, Shunpeng L, Qing H. Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh). Braz J Microbiol. 2015 Jun 1;46(2):425-32. doi: 10.1590/S1517-838246220140208. eCollection 2015 Jun. PubMed PMID: 26273257; PubMed Central PMCID: PMC4507534.
8: Iwakami S, Hashimoto M, Matsushima K, Watanabe H, Hamamura K, Uchino A. Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pestic Biochem Physiol. 2015 Mar;119:1-8. doi: 10.1016/j.pestbp.2015.02.007. Epub 2015 Feb 25. PubMed PMID: 25868810.
9: Zhu L, Mu X, Wang K, Chai T, Yang Y, Qiu L, Wang C. Cyhalofop-butyl has the potential to induce developmental toxicity, oxidative stress and apoptosis in early life stage of zebrafish (Danio rerio). Environ Pollut. 2015 Aug;203:40-9. doi: 10.1016/j.envpol.2015.03.044. Epub 2015 Apr 8. PubMed PMID: 25863881.
10: Xu H, Zhu X, Wang H, Li J, Dong L. Mechanism of resistance to fenoxaprop in Japanese foxtail (Alopecurus japonicus) from China. Pestic Biochem Physiol. 2013 Sep;107(1):25-31. doi: 10.1016/j.pestbp.2013.04.008. Epub 2013 Apr 28. PubMed PMID: 25149231.
11: Wu J, Wang K, Zhang Y, Zhang H. Determination and study on dissipation and residue determination of cyhalofop-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem. Environ Monit Assess. 2014 Oct;186(10):6959-67. doi: 10.1007/s10661-014-3902-7. Epub 2014 Jul 11. PubMed PMID: 25007772.
12: Sondhia S, Khare RR. Soil adsorption studies of a rice herbicide, cyhalofop-butyl, in two texturally different soils of India. Environ Monit Assess. 2014 Oct;186(10):5969-76. doi: 10.1007/s10661-014-3832-4. Epub 2014 May 30. PubMed PMID: 24875347.
13: Khare RR, Sondhia S. Cyhalofop-p-butyl mobility and distribution of residues in soil at various depths. J Environ Sci Health B. 2014;49(6):391-9. doi: 10.1080/03601234.2014.894762. PubMed PMID: 24762176.
14: Santín-Montanyá MI, Jiménez J, Ocaña L, Sánchez FJ. Effects of sprout cutting plus systemic herbicide application on the initial growth of giant reed. J Environ Sci Health B. 2013;48(4):285-90. doi: 10.1080/03601234.2013.743784. PubMed PMID: 23374047.
15: Li S, Gao P, Zhang J, Li Y, Peng B, Gao H, Zhou W. Sequential dispersive liquid-liquid microextraction for the determination of aryloxyphenoxy-propionate herbicides in water. J Sep Sci. 2012 Dec;35(23):3389-95. doi: 10.1002/jssc.201200640. Epub 2012 Oct 30. PubMed PMID: 23109344.
16: Kumar B, Sharma R, Singh SB. Evaluation of harvest residues of Cyhalofop-butyl in paddy soil. Bull Environ Contam Toxicol. 2012 Aug;89(2):344-7. doi: 10.1007/s00128-012-0701-0. Epub 2012 Jun 24. PubMed PMID: 22729719.
17: Imache AE, Dousset S, Satrallah A, Dahchour A. Effects of sewage sludge amendments on pesticide sorption and leaching through undisturbed Mediterranean soils. J Environ Sci Health B. 2012;47(3):161-7. doi: 10.1080/03601234.2012.632260. PubMed PMID: 22375587.
18: Zhu G, Yao R, Zhu H, Wang H. Novel and highly effective chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase mediated transesterification. Biotechnol Lett. 2012 Apr;34(4):709-15. doi: 10.1007/s10529-011-0820-4. Epub 2011 Dec 21. PubMed PMID: 22187074.
19: Hou Y, Tao J, Shen W, Liu J, Li J, Li Y, Cao H, Cui Z. Isolation of the fenoxaprop-ethyl (FE)-degrading bacterium Rhodococcus sp. T1, and cloning of FE hydrolase gene feh. FEMS Microbiol Lett. 2011 Oct;323(2):196-203. doi: 10.1111/j.1574-6968.2011.02376.x. Epub 2011 Sep 1. PubMed PMID: 22092720.
20: Nie ZJ, Hang BJ, Cai S, Xie XT, He J, Li SP. Degradation of cyhalofop-butyl (CyB) by Pseudomonas azotoformans strain QDZ-1 and cloning of a novel gene encoding CyB-hydrolyzing esterase. J Agric Food Chem. 2011 Jun 8;59(11):6040-6. doi: 10.1021/jf200397t. Epub 2011 May 16. PubMed PMID: 21534595.

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